1,1-Diiodopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

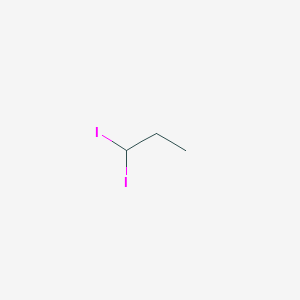

1,1-Diiodopropane is a useful research compound. Its molecular formula is C3H6I2 and its molecular weight is 295.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1,1-Diiodopropane serves as a versatile reagent in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It is utilized in the preparation of various pharmaceutical compounds, particularly those that require iodine as a functional group for biological activity. For example, it has been used in synthetic pathways to create bridged tetraoxanes with antimalarial properties .

- Cross-Coupling Reactions: The compound is employed in cross-coupling reactions, such as Suzuki and Stille reactions, where it acts as an electrophile to form carbon-carbon bonds .

- Fluorescent Labeling Agents: Recent studies have demonstrated its utility in synthesizing fluorescent quinoline derivatives for sensitive biological labeling applications .

Biochemical Research Applications

This compound has been investigated for its role as a substrate in enzymatic reactions, particularly in the study of haloalkane dehalogenases. These enzymes catalyze the dehalogenation process, which is crucial for bioremediation and detoxification of halogenated compounds.

Key Findings:

- In studies involving haloalkane dehalogenases DrbA and DmbC, this compound was identified as one of the best substrates, showcasing significant catalytic activity at specific temperatures and pH levels . The enzyme DrbA exhibited high activity with this compound at 50 °C and pH 9.15.

Table: Enzymatic Activity of Haloalkane Dehalogenases with this compound

| Enzyme | Specific Activity (nmol product·s⁻¹·mg⁻¹ protein) | Relative Activity (%) |

|---|---|---|

| DrbA | 0.358 | 123 |

| DmbC | 6.716 | 5500 |

This data indicates that both enzymes have a strong preference for iodinated substrates like this compound, which could be leveraged for biotechnological applications in environmental cleanup processes.

Case Study 1: Synthesis of Antimalarial Compounds

In one study, researchers utilized this compound to synthesize bridged tetraoxanes with demonstrated antimalarial activity. The method involved using hydrogen peroxide and catalytic iodine to form intermediates that were further alkylated using this compound .

Case Study 2: Enzymatic Characterization

A detailed characterization study on haloalkane dehalogenases highlighted the efficiency of these enzymes when interacting with iodinated hydrocarbons like this compound. The study provided insights into enzyme kinetics and substrate specificity that are critical for developing bioremediation strategies .

Eigenschaften

CAS-Nummer |

10250-52-9 |

|---|---|

Molekularformel |

C3H6I2 |

Molekulargewicht |

295.89 g/mol |

IUPAC-Name |

1,1-diiodopropane |

InChI |

InChI=1S/C3H6I2/c1-2-3(4)5/h3H,2H2,1H3 |

InChI-Schlüssel |

GELJRMXFVDEVLN-UHFFFAOYSA-N |

SMILES |

CCC(I)I |

Kanonische SMILES |

CCC(I)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.